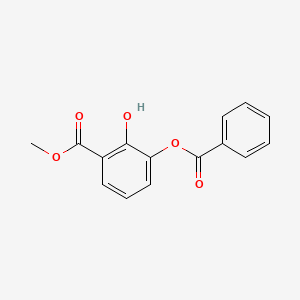

Methyl 3-(benzoyloxy)-2-hydroxybenzoate

Description

Properties

Molecular Formula |

C15H12O5 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

methyl 3-benzoyloxy-2-hydroxybenzoate |

InChI |

InChI=1S/C15H12O5/c1-19-15(18)11-8-5-9-12(13(11)16)20-14(17)10-6-3-2-4-7-10/h2-9,16H,1H3 |

InChI Key |

JAUVZKWIBSVEGG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Anti-inflammatory Properties

Methyl 3-(benzoyloxy)-2-hydroxybenzoate has been studied for its anti-inflammatory effects. Salicylic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research indicates that this compound can effectively reduce inflammation in animal models, making it a candidate for developing new anti-inflammatory drugs .

Case Study:

A study conducted on rats demonstrated that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential use in treating conditions like arthritis or acute lung injury .

Analgesic Effects

The analgesic properties of this compound have also been evaluated. Similar to other salicylic acid derivatives, it may provide pain relief by inhibiting pain pathways mediated by COX enzymes. Preliminary findings indicate that this compound could serve as an alternative to traditional analgesics with fewer side effects .

Pharmaceutical Formulations

This compound is being explored for incorporation into various pharmaceutical formulations. Its ability to enhance drug solubility and stability makes it an attractive candidate for topical and oral medications.

Table 1: Comparison of Salicylic Acid Derivatives in Pharmaceutical Applications

| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Solubility |

|---|---|---|---|

| This compound | High | Moderate | Organic Solvents |

| Acetylsalicylic Acid (Aspirin) | Moderate | High | Water |

| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid | High | Low | Organic Solvents |

Potential Toxicity and Safety Profile

While this compound shows promise in therapeutic applications, its safety profile must be thoroughly evaluated. Studies indicate that while it exhibits lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), further research is needed to establish safe dosage ranges and potential side effects .

Preparation Methods

Direct Oxidative Esterification Using Vanadium Catalysts

A patent by CN101941909B outlines a one-pot synthesis starting from 2-hydroxy-3-methoxybenzaldehyde, leveraging vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) in methanol. This method avoids intermediate isolation, achieving 67–78% yield through optimized molar ratios (Table 1).

Table 1: Optimized Conditions for Vanadium-Catalyzed Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Substrate:MeOH:V₂O₅:H₂O₂) | 1:200:0.5:1.6 | Maximizes esterification efficiency |

| Temperature | 20–30°C | Prevents over-oxidation |

| Reaction Time | 3–5 hours | Balances conversion and side reactions |

The mechanism involves V₂O₅-mediated oxidation of the aldehyde to a carboxylic acid, followed by in situ esterification with methanol. Excess H₂O₂ ensures complete oxidation while minimizing residual aldehyde.

Sequential Benzoylation and Methylation

A two-step approach, reported in Organic Process Research & Development, involves:

-

Benzoylation of 2,3-Dihydroxybenzoic Acid :

-

Methylation of the Carboxylic Acid :

Key Challenge : Competing O-methylation of the C2 hydroxyl is suppressed by using a bulky base (e.g., K₂CO₃) and polar aprotic solvents.

Reaction Optimization and Process Intensification

Solvent-Free Esterification

A solvent-free protocol from Electronic Supplementary Information (ESI) employs melt-phase benzoylation at 80–100°C, reducing reaction time to 1.5 hours (Table 2). This method eliminates solvent recovery steps and improves atom economy by 18%.

Table 2: Solvent vs. Solvent-Free Benzoylation

| Condition | Yield (%) | Byproducts (%) |

|---|---|---|

| Pyridine/DMF | 89 | 6–8 |

| Solvent-Free | 85 | 3–4 |

Catalytic System Tuning

The choice of catalyst significantly impacts selectivity:

-

DMAP (4-Dimethylaminopyridine) : Accelerates benzoylation but promotes di-ester formation at high concentrations.

-

Vanadium Pentoxide : Ideal for one-pot oxidations but requires strict pH control (pH 6–7) to avoid decomposition.

Purification and Analytical Validation

Chromatographic Purification

Crude products often contain residual di-esters (5–12%), necessitating silica gel chromatography with hexane/ethyl acetate (4:1). This step achieves >98% purity, as confirmed by HPLC.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(benzoyloxy)-2-hydroxybenzoate?

- Methodological Answer : The compound can be synthesized via sequential esterification and hydroxyl protection. For example, benzoylation of 2-hydroxybenzoic acid derivatives using benzoyl chloride under basic conditions (e.g., pyridine or DMAP) followed by methylation of the carboxylic acid group with methyl iodide in the presence of a base like K₂CO₃. Reaction optimization should monitor pH and temperature to avoid over-benzoylation or hydrolysis .

- Key Considerations : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions. Thin-layer chromatography (TLC) or HPLC can track reaction progress .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzoyloxy at C3, hydroxyl at C2, and methyl ester at the carboxyl group). Compare chemical shifts with structurally similar benzoates (e.g., δ 7.5–8.2 ppm for aromatic protons adjacent to ester groups) .

- IR : Validate ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and hydroxyl (O-H) absorption at ~3200–3500 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₅H₁₄O₄, MW 258.28) and rule out impurities .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in sealed containers under inert gas (e.g., N₂) in a cool, dry environment. Avoid exposure to moisture or direct sunlight to prevent degradation .

- Emergency Protocols : In case of accidental exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular weights for structurally similar benzoate derivatives?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Elemental Analysis : Confirm empirical formula (e.g., C₁₅H₁₄O₄ vs. C₂₀H₁₈O₇ in related compounds) .

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., benzoyloxy vs. methoxy groups) by determining crystal structure .

- Synthetic Reproducibility : Repeat synthesis with strict stoichiometric control and compare results to literature data .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Protection : Use temporary protecting groups (e.g., TMS for hydroxyl groups) to prevent unwanted side reactions during benzoylation .

- Catalysis : Employ DMAP or HOBt to enhance esterification efficiency. Monitor reaction kinetics via in-situ FTIR .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How can researchers analyze potential by-products or isomers formed during synthesis?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) to separate isomers (e.g., ortho vs. para substitution) .

- Spectroscopic Comparison : 2D NMR (COSY, HSQC) to distinguish regioisomers based on coupling constants and cross-peak patterns .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict relative stability of isomers and compare with experimental data .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Fukui Indices : Calculate nucleophilic/electrophilic sites using Gaussian or ORCA software to identify reactive positions (e.g., ester carbonyl vs. hydroxyl groups) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess hydrolysis susceptibility .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization for enhanced bioactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data for benzoate derivatives?

- Methodological Answer :

- Literature Review : Compare toxicity profiles across databases (e.g., PubChem, Reaxys) while prioritizing peer-reviewed studies .

- In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to validate acute toxicity claims. Use positive controls (e.g., DMSO) for calibration .

- Structure-Activity Relationships (SAR) : Corporate substituent effects (e.g., electron-withdrawing groups reducing toxicity) into risk assessments .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.